molecular formula C21H18OSe B14442906 1,3-Diphenyl-3-(phenylselanyl)propan-1-one CAS No. 76618-48-9

1,3-Diphenyl-3-(phenylselanyl)propan-1-one

Cat. No.: B14442906
CAS No.: 76618-48-9
M. Wt: 365.3 g/mol
InChI Key: JQBZBSARNPHFGV-UHFFFAOYSA-N
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Description

1,3-Diphenyl-3-(phenylselanyl)propan-1-one is an organic compound that features a unique combination of phenyl and phenylselanyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-3-(phenylselanyl)propan-1-one can be synthesized through a multi-step process involving the reaction of benzaldehyde, aniline, and acetophenone in the presence of a catalyst. One method involves the use of ionic liquids and supercritical carbon dioxide (scCO2) to accelerate the Mannich reaction, resulting in high yields of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-3-(phenylselanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can yield the corresponding alcohols.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-3-(phenylselanyl)propan-1-one involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). The compound acts as a selective COX-2 inhibitor, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-3-(phenylselanyl)propan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

76618-48-9

Molecular Formula

C21H18OSe

Molecular Weight

365.3 g/mol

IUPAC Name

1,3-diphenyl-3-phenylselanylpropan-1-one

InChI

InChI=1S/C21H18OSe/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2

InChI Key

JQBZBSARNPHFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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